(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID
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Overview
Description
(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound is characterized by the presence of a cyclopropylureido group and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID typically involves the following steps:
Formation of the Cyclopropylureido Group: This can be achieved through the reaction of cyclopropylamine with an isocyanate derivative.
Attachment to the Phenylpropanoic Acid Moiety: The cyclopropylureido group is then attached to the phenylpropanoic acid backbone through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylureido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-cyclopropylureido)-3-phenylpropanoic acid: The enantiomer of the compound with different stereochemistry.
2-(3-cyclopropylureido)-3-phenylpropanoic acid: Without specific stereochemistry.
Cyclopropylurea derivatives: Compounds with similar cyclopropylureido groups but different backbones.
Uniqueness
(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID is unique due to its specific (S)-configuration, which can result in different biological activity and chemical reactivity compared to its enantiomer or other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(2S)-2-(cyclopropylcarbamoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)11(8-9-4-2-1-3-5-9)15-13(18)14-10-6-7-10/h1-5,10-11H,6-8H2,(H,16,17)(H2,14,15,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXQZUTFMHCSL-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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